Cas no 1261758-21-7 (2-bromo-6-methylbenzene-1-sulfonamide)

2-bromo-6-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-methylbenzenesulfonamide
- 2-Bromo-6-methylbenzene-1-sulfonamide
- 2-bromo-6-methylbenzene-1-sulfonamide
-
- MDL: MFCD18392006
- インチ: 1S/C7H8BrNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
- InChIKey: AZJQRXQXWXWKQP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(C)=C1S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 248.94591 g/mol
- どういたいしつりょう: 248.94591 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 68.5
- ぶんしりょう: 250.12
2-bromo-6-methylbenzene-1-sulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-bromo-6-methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225402-0.1g |
2-bromo-6-methylbenzene-1-sulfonamide |
1261758-21-7 | 95% | 0.1g |
$470.0 | 2024-06-20 | |
Enamine | EN300-225402-1.0g |
2-bromo-6-methylbenzene-1-sulfonamide |
1261758-21-7 | 95% | 1.0g |
$1357.0 | 2024-06-20 | |
Enamine | EN300-225402-0.05g |
2-bromo-6-methylbenzene-1-sulfonamide |
1261758-21-7 | 95% | 0.05g |
$315.0 | 2024-06-20 | |
TRC | B812838-2.5mg |
2-bromo-6-methylbenzene-1-sulfonamide |
1261758-21-7 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
TRC | B812838-5mg |
2-bromo-6-methylbenzene-1-sulfonamide |
1261758-21-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
Enamine | EN300-225402-1g |
2-bromo-6-methylbenzene-1-sulfonamide |
1261758-21-7 | 95% | 1g |
$1357.0 | 2023-09-15 | |
abcr | AB426299-1g |
2-Bromo-6-methylbenzene-1-sulfonamide; . |
1261758-21-7 | 1g |
€750.40 | 2025-03-19 | ||
A2B Chem LLC | AV75681-100mg |
2-Bromo-6-methylbenzenesulfonamide |
1261758-21-7 | 95% | 100mg |
$530.00 | 2024-04-20 | |
1PlusChem | 1P01ANDT-1g |
2-Bromo-6-methylbenzenesulfonamide |
1261758-21-7 | 95% | 1g |
$1543.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766927-1g |
2-Bromo-6-methylbenzenesulfonamide |
1261758-21-7 | 98% | 1g |
¥18613.00 | 2024-08-09 |
2-bromo-6-methylbenzene-1-sulfonamide 関連文献
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1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-bromo-6-methylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of 2-Bromo-6-methylbenzene-1-sulfonamide (CAS No. 1261758-21-7): Properties, Applications, and Industry Insights
2-Bromo-6-methylbenzene-1-sulfonamide (CAS No. 1261758-21-7) is a specialized sulfonamide derivative with a brominated aromatic structure, gaining attention in pharmaceutical and agrochemical research. This compound's unique molecular framework, featuring a methyl group at the 6-position and a bromo substituent at the 2-position, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers frequently search for "2-bromo-6-methylbenzene-1-sulfonamide synthesis" or "CAS 1261758-21-7 applications," reflecting its growing relevance in drug discovery pipelines.
The compound's physicochemical properties include a molecular weight of 264.13 g/mol and a sulfonamide functional group that enhances hydrogen-bonding capacity—a critical feature for target binding in medicinal chemistry. Recent studies highlight its utility in developing enzyme inhibitors, particularly for carbonic anhydrase isoforms, a hot topic in oncology and neurology research. Industry trends show increased searches for "brominated sulfonamide building blocks" and "1261758-21-7 solubility data," underscoring demand for precise technical specifications.
In material science, 2-bromo-6-methylbenzene-1-sulfonamide serves as a precursor for polymeric catalysts and ligand design. Its electron-withdrawing sulfonamide group and steric effects from the bromo-methyl combination enable unique reactivity patterns. Patent analyses reveal its incorporation in OLED materials and photoresist formulations, aligning with the surge in "organic electronic materials 2024" searches. The compound's thermal stability (decomposition point >200°C) makes it suitable for high-temperature applications.
Environmental and green chemistry considerations have spurred innovations in the compound's sustainable synthesis. Recent publications describe catalytic bromination methods reducing halogen waste—addressing the popular query "eco-friendly bromoaromatic synthesis." Regulatory-compliant handling protocols for 1261758-21-7 are another frequent search topic, reflecting industry emphasis on EHS standards.
Analytical characterization of 2-bromo-6-methylbenzene-1-sulfonamide typically involves HPLC purity analysis (≥98%) and NMR spectral data (1H NMR: δ 7.8-7.6 ppm for aromatic protons). The compound's crystallographic data reveals a monoclinic lattice with hydrogen-bonded dimers, explaining its moderate solubility in polar aprotic solvents—a key detail for formulators searching "1261758-21-7 solvent compatibility."
Market intelligence indicates rising procurement of CAS 1261758-21-7 by contract research organizations (CROs) developing kinase inhibitors. Its structural versatility allows derivatization at three reactive sites: the sulfonamide nitrogen, bromo group, and methyl position. This aligns with trending searches like "multifunctional pharmaceutical intermediates" and "selective aromatic bromination techniques."
Future applications may exploit the compound's metal-chelating potential through its sulfonamide moiety, particularly in catalytic systems for C-C coupling reactions. The 1261758-21-7 market is projected to grow at 6.2% CAGR (2024-2030), driven by demand for high-value intermediates in precision medicine development—a sector generating frequent queries about "next-gen drug scaffolds."
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